PDZ1 Domain inhibitor peptide (TFA)
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Overview
Description
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) is a cyclic peptide that incorporates a beta-alanine lactam side chain linker. It specifically targets the PDZ1 domains of the postsynaptic density protein 95 (PSD-95). This compound disrupts the interaction between GluR6 and PSD-95, effectively competing against the C terminus of GluR6 for the PDZ1 domain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) involves the incorporation of a beta-alanine lactam side chain linker into the peptide structure. The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The lactam bridge is formed between the lysine and glutamic acid residues to create the cyclic structure .
Industrial Production Methods: Industrial production of PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .
Types of Reactions:
Oxidation: PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Substitution reactions can take place at the amino acid side chains, particularly those with reactive functional groups such as lysine and glutamic acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various alkylating agents or acylating agents under appropriate conditions
Major Products Formed:
Oxidation: Oxidized forms of methionine and cysteine residues.
Reduction: Reduced forms of disulfide bonds.
Substitution: Modified peptide with substituted side chains
Scientific Research Applications
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving PDZ domains.
Biology: Employed in research on synaptic signaling and neuronal communication.
Medicine: Investigated for its potential therapeutic applications in neurological diseases, such as ischemic stroke, by disrupting harmful protein interactions.
Industry: Utilized in the development of peptide-based drugs and as a model compound for studying peptide synthesis and modification
Mechanism of Action
PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) exerts its effects by binding to the PDZ1 domains of PSD-95. This binding disrupts the interaction between GluR6 and PSD-95, preventing the formation of harmful protein complexes. The molecular targets involved include the PDZ1 domain of PSD-95 and the C terminus of GluR6. The pathway involves the competitive inhibition of the PDZ1 domain, leading to the disruption of synaptic signaling pathways .
Comparison with Similar Compounds
PDZ2 Domain Inhibitor Peptide: Targets the PDZ2 domain of PSD-95.
AVLX-144: A peptide-based inhibitor targeting PSD-95 for potential stroke treatment.
NA-1: A peptide inhibitor targeting the NMDA receptor subunit GluN2B
Uniqueness: PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) is unique in its specific targeting of the PDZ1 domain of PSD-95, incorporating a beta-alanine lactam side chain linker to enhance its binding affinity and stability. This specificity and structural modification make it a valuable tool for studying PDZ domain interactions and developing therapeutic interventions .
Properties
Molecular Formula |
C40H62F3N9O13 |
---|---|
Molecular Weight |
934.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H61N9O11.C2HF3O2/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23;3-2(4,5)1(6)7/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58);(H,6,7)/t21-,22+,25-,26-,27-,28-,30-,31-;/m0./s1 |
InChI Key |
FRFNEHBDWRCSAK-OYSIMJRUSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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